molecular formula C64H104N13O22PS B1171768 CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- CAS No. 166664-90-0

CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

Cat. No.: B1171768
CAS No.: 166664-90-0
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Description

Significance of Tyrosine Phosphorylation in Cellular Regulation Research

Tyrosine phosphorylation is a cornerstone of cellular communication, playing a critical role in the transduction of extracellular signals that drive fundamental cellular processes. nih.gov This post-translational modification is catalyzed by protein tyrosine kinases (PTKs), which transfer a phosphate (B84403) group from ATP to a tyrosine residue on a substrate protein. nih.gov Conversely, protein tyrosine phosphatases (PTPs) remove this phosphate group, ensuring that the signaling is tightly regulated and transient. nih.gov

The addition of a negatively charged phosphate group can induce conformational changes in a protein, altering its enzymatic activity or creating a binding site for other proteins. jpt.com These interactions are often mediated by specialized protein modules, such as Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains, which specifically recognize and bind to phosphotyrosine-containing motifs. nih.gov This recognition is crucial for the assembly of signaling complexes and the propagation of signals downstream. Given its central role, it is not surprising that aberrant tyrosine phosphorylation is a hallmark of many diseases, including cancer, making PTKs and PTPs major targets for drug development. nih.gov

Role of Synthetic Phosphopeptides as Molecular Probes in Biochemical Investigations

To understand the intricacies of tyrosine phosphorylation, researchers utilize synthetic phosphopeptides, which are short, custom-designed peptides containing a phosphorylated amino acid. These molecules serve as powerful molecular probes for a variety of biochemical investigations. jpt.com

Synthetic phosphopeptides can be used to:

Characterize the substrate specificity of protein tyrosine kinases and phosphatases. jpt.comacs.org By systematically varying the amino acid sequence flanking the phosphotyrosine, researchers can determine the optimal recognition motifs for these enzymes.

Investigate the binding specificity of phosphopeptide-binding domains like SH2 and PTB. nih.govnih.gov This allows for the identification of the specific downstream effectors that are recruited to a particular phosphorylation event.

Develop specific inhibitors or activators of signaling proteins. Peptides that mimic the binding site of a protein can be used to block or enhance its interactions with other molecules. nih.gov

Serve as standards in mass spectrometry-based phosphoproteomics. These peptides are crucial for validating and quantifying phosphorylation events in complex biological samples.

The precise, site-specific incorporation of a phosphotyrosine residue into a synthetic peptide allows for a level of control that is often difficult to achieve with full-length proteins, making them indispensable tools in the study of cellular signaling. jpt.com

Historical Context of Phosphopeptide Research and the Discovery/Design of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

The field of phosphopeptide research has evolved in tandem with our understanding of protein phosphorylation. Early studies relied on the use of radioactive isotopes to label phosphorylated proteins, followed by complex protein digestion and peptide mapping to identify phosphorylation sites. The advent of solid-phase peptide synthesis revolutionized the field, allowing for the routine production of synthetic peptides with specific sequences. u-szeged.hu

The development of methods for the site-specific incorporation of phosphotyrosine during peptide synthesis was a major breakthrough, enabling the creation of the highly specific molecular probes used today. acs.org The design of a specific phosphopeptide like CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- is typically based on the known phosphorylation site of a protein of interest or is rationally designed to probe the specificity of a particular enzyme or binding domain. The sequence is often chosen to maximize affinity and selectivity for its target. While the specific discovery or design history of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- is not widely documented in public literature, its structure suggests it was likely designed as a specific probe for a particular biochemical question, possibly related to an SH2 domain-containing protein, given the presence of a proline residue immediately following the phosphotyrosine.

Scope and Academic Relevance of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- Studies

The academic relevance of a synthetic phosphopeptide such as CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- lies in its potential to dissect specific protein-protein interactions within a signaling pathway. The amino acid sequence provides the context for the phosphotyrosine, determining which proteins will recognize and bind to it.

Studies utilizing this peptide could aim to:

Identify the specific SH2 or PTB domain-containing proteins that bind to this particular phosphotyrosine motif.

Determine the kinetic parameters of its interaction with specific kinases or phosphatases.

Serve as a competitive inhibitor to disrupt a specific signaling pathway in cell-based assays.

Act as an antigen to generate antibodies that specifically recognize this phosphorylated motif. nih.gov

By providing a tool to probe a single, defined phosphorylation event, CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- and similar synthetic phosphopeptides allow researchers to untangle the complex web of interactions that constitute cellular signaling networks.

Data Tables

Table 1: Properties of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

Property Value
Molecular Formula C49H75N11O19PS
Molecular Weight 1197.22 g/mol
Sequence Cys-Asn-Val-Val-Pro-Leu-Tyr(PO3H2)-Asp

| Phosphorylation Site | Tyrosine (Tyr) |

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation
Cysteine Cys
Asparagine Asn
Valine Val
Proline Pro
Leucine (B10760876) Leu
Phosphotyrosine Tyr(PO3H2)
Aspartic Acid Asp

Properties

CAS No.

166664-90-0

Molecular Formula

C64H104N13O22PS

Origin of Product

United States

Methodologies for the Chemical Synthesis and Post Synthetic Modification of Cys Asn Val Val Pro Leu Tyr Po3h2 Asp

Solid-Phase Peptide Synthesis Strategies for Phosphotyrosine Incorporation

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of phosphopeptides like CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-. nih.govbachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by washing the resin. bachem.com

The Fluorenylmethyloxycarbonyl (Fmoc) based strategy is the preferred method for the synthesis of phosphopeptides due to its mild reaction conditions. nih.govresearchgate.netaltabioscience.com The Fmoc protecting group, which masks the α-amino group of the incoming amino acid, is labile to a weak base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.com This is in contrast to the harsher acidic conditions required for the removal of the tert-butyloxycarbonyl (Boc) protecting group, which can lead to the degradation of the acid-sensitive phosphate (B84403) group. nih.gov

The synthesis of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- via Fmoc-SPPS would proceed in a C-terminal to N-terminal direction, starting with the attachment of Fmoc-Asp(OtBu)-OH to a suitable resin. The subsequent amino acids, including the critical phosphotyrosine residue, would be sequentially coupled after the deprotection of the N-terminal Fmoc group in each cycle. The mild basic conditions used for Fmoc removal are generally compatible with the phosphate group, especially when appropriate protecting groups are employed on the phosphate moiety itself. nih.govnih.gov

Synthesis StepReagent/ConditionPurpose
Resin LoadingFmoc-Asp(OtBu)-OH, DIC/OxymaCovalent attachment of the C-terminal amino acid to the solid support.
Fmoc Deprotection20% Piperidine in DMFRemoval of the temporary Nα-Fmoc protecting group.
Amino Acid CouplingFmoc-AA-OH, Coupling Reagent (e.g., HATU, HBTU), Base (e.g., DIPEA)Formation of the peptide bond.
Capping (Optional)Acetic AnhydrideTo block unreacted amino groups and prevent the formation of deletion sequences.
Final CleavageTFA-based cleavage cocktailRelease of the peptide from the resin and removal of side-chain protecting groups.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The successful incorporation of phosphotyrosine into the peptide sequence during SPPS hinges on the selection of an appropriate protecting group for the phosphate moiety. The protecting group must be stable to the repetitive basic conditions of Fmoc deprotection and the coupling conditions, yet be readily removable during the final cleavage from the resin. nih.govnih.gov

Several strategies exist for the protection of the phosphotyrosine residue:

Unprotected Phosphate: The simplest approach is to use Fmoc-Tyr(PO3H2)-OH directly. umn.edu However, the free phosphate group can complicate the synthesis by decreasing solubility and leading to sluggish coupling reactions.

Monobenzyl Protection: The use of Fmoc-Tyr(PO(OBzl)OH)-OH is a common and effective strategy. nih.gov The benzyl group provides sufficient protection to the phosphate during synthesis and is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection step. nih.gov This approach minimizes the risk of β-elimination, a side reaction that can occur with phosphoserine and phosphothreonine residues. nih.gov

Dimethyl Protection: Fmoc-Tyr(PO3Me2)-OH offers another alternative where the dimethyl esters are cleaved during the final acidolysis step. nih.gov

Phosphotyrosine DerivativeKey Features
Fmoc-Tyr(PO3H2)-OHNo phosphate protecting group, can lead to solubility and coupling issues.
Fmoc-Tyr(PO(OBzl)OH)-OHMonobenzyl protection, good balance of stability and ease of removal, minimizes side reactions. nih.gov
Fmoc-Tyr(PO(NMe2)2)-OHFully protected phosphodiamidate, improves solubility and avoids side reactions associated with acidic phosphate protons.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of all side-chain protecting groups. thermofisher.com For a phosphopeptide like CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, this is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). nih.gov

A cleavage "cocktail" is used, which consists of TFA mixed with various scavengers. thermofisher.com These scavengers are crucial for quenching the reactive carbocations generated during the cleavage of the protecting groups, thereby preventing the modification of sensitive amino acid residues such as cysteine and tyrosine. thermofisher.com

A common cleavage cocktail for a peptide containing cysteine and phosphotyrosine would include:

TFA: The strong acid for cleavage.

Triisopropylsilane (TIS): A scavenger to reduce carbocations.

Water: To aid in the hydrolysis of protecting groups.

1,2-Ethanedithiol (EDT): To protect the cysteine residue from oxidation and other side reactions.

The peptide is typically treated with the cleavage cocktail for a few hours at room temperature. Following cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis Considerations for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

While less common for longer peptides, solution-phase peptide synthesis (SolPPS) offers an alternative to SPPS. mdpi.com In SolPPS, the peptide is synthesized in a homogenous solution, and the intermediates are purified after each coupling step. mdpi.com This method can be advantageous for large-scale synthesis but is generally more labor-intensive and time-consuming than SPPS. mdpi.com

For the synthesis of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, a convergent fragment condensation approach could be employed in solution. This would involve the synthesis of smaller peptide fragments, which are then coupled together to form the final octapeptide. This strategy can help to overcome solubility issues that may arise with the growing peptide chain. The protection of the phosphotyrosine residue would follow similar principles as in SPPS, with the choice of protecting groups being critical to the success of the synthesis.

Site-Specific Phosphorylation Techniques for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- Analogs

Site-specific phosphorylation is crucial for studying the functional roles of protein phosphorylation. jpt.com While the incorporation of a protected phosphotyrosine amino acid during SPPS is a direct method, post-synthetic phosphorylation offers an alternative approach for creating analogs or for situations where the direct incorporation is challenging. jpt.com

One method involves synthesizing the non-phosphorylated version of the peptide, CYS-ASN-VAL-VAL-PRO-LEU-TYR-ASP, and then selectively phosphorylating the tyrosine residue. This can be achieved through chemical or enzymatic methods. Enzymatic phosphorylation, using a specific protein tyrosine kinase, offers high selectivity for the target tyrosine residue. This approach is particularly useful for producing isotopically labeled phosphopeptides for quantitative proteomics studies. nih.govacs.org

Post-Synthetic Modifications and Labeling of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

Following the synthesis and purification of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, various post-synthetic modifications can be introduced to facilitate its detection and characterization. The presence of a cysteine residue provides a unique reactive handle for chemoselective modifications. nih.gov

The thiol group of the N-terminal cysteine can be targeted for the attachment of a variety of labels, including:

Fluorescent dyes: For visualization in biological systems.

Biotin tags: For affinity purification and detection.

Isotope labels: For use in mass spectrometry-based quantitative proteomics. nih.govnih.gov Stable isotope labeling can be achieved through various chemical tagging strategies that react specifically with the cysteine thiol group. nih.gov

These modifications allow for the sensitive detection and quantification of the phosphopeptide in complex biological samples, enabling detailed studies of its interactions and dynamics.

Biotinylation and Fluorescent Tagging Strategies for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

The introduction of biotin and fluorescent tags to the phosphopeptide CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- is a critical step for its use in various biochemical and cellular assays. These modifications enable the detection, purification, and visualization of the peptide and its interactions. The primary target for such modifications is the thiol group of the cysteine residue due to its high nucleophilicity and relatively low abundance in proteins, which allows for specific labeling. polyu.edu.hknih.gov

Biotinylation of the peptide can be achieved through several strategies that target the cysteine residue. One common method involves the use of biotin derivatives containing a reactive group that specifically targets thiols, such as a maleimide or an iodoacetamide. nih.gov These reactions are typically rapid and proceed under moderate pH and temperature conditions. nih.gov Another approach is the use of BirA-mediated biotinylation, where a specific recognition sequence is engineered into the peptide, allowing for enzymatic attachment of biotin to a lysine residue within that sequence. nih.gov However, for the given peptide, direct chemical ligation to the cysteine thiol is a more straightforward approach. The high affinity of biotin for streptavidin or avidin can then be exploited for purification or detection purposes. nih.gov

Fluorescent tagging follows similar principles, with a wide array of fluorophores available conjugated to thiol-reactive functional groups. Maleimide-fluorophore conjugates are highly specific for the thiol group of cysteine and are widely used. nih.govbiosyntan.de Iodoacetamides are another class of reagents used for this purpose. nih.gov The choice of fluorophore depends on the specific application, considering factors such as excitation and emission spectra, quantum yield, and photostability. researchgate.net For instance, Cy dyes like Cy3 and Cy5 are often chosen for single-molecule measurements due to their brightness and stability. nih.gov An alternative to direct labeling of the cysteine is to attach the fluorescent tag to the N-terminus of the peptide. biosyntan.de

A notable strategy for the enrichment of cysteine-containing peptides is the use of a Cysteine-specific Phosphonate Adaptable Tag (CysPAT). nih.govscilit.com This reagent contains an iodoacetamide group that reacts specifically with the free thiol of the cysteine residue through alkylation. nih.gov The tag also possesses a phosphonate group, which allows for the subsequent enrichment of the labeled peptide using titanium dioxide (TiO2) chromatography. nih.govmdpi.com This method has been shown to be highly efficient for the selective labeling and enrichment of cysteine-containing peptides from complex mixtures. nih.gov

Table 1: Common Reagents for Biotinylation and Fluorescent Tagging of Cysteine Residues

Reagent TypeReactive GroupTarget ResidueApplication
Biotin-MaleimideMaleimideCysteineBiotinylation
Biotin-IodoacetamideIodoacetamideCysteineBiotinylation
Fluorescein-MaleimideMaleimideCysteineFluorescent Tagging
Cy5-MaleimideMaleimideCysteineFluorescent Tagging
CysPATIodoacetamideCysteineEnrichment/Tagging

Isotopic Labeling for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- in Mechanistic Studies

Isotopic labeling is a powerful technique to elucidate the mechanisms of action and metabolic fate of the phosphopeptide CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-. By replacing specific atoms with their heavier, non-radioactive isotopes, researchers can track the peptide and its modifications using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov Common stable isotopes used for labeling peptides include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O). wikipedia.orgamericanpeptidesociety.org

For mechanistic studies involving the phosphate group, labeling with ¹⁸O is particularly informative. One established method utilizes [γ-¹⁸O₄]ATP during the phosphorylation step in the synthesis of the phosphopeptide. nih.gov This introduces ¹⁸O atoms into the phosphate group, creating a distinct mass shift that can be detected by mass spectrometry. This approach allows for the direct tracking of phosphorylation events and can be used to determine phosphorylation rates. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy where cells are grown in media containing "heavy" isotopically labeled amino acids. taylorandfrancis.com While not directly applicable to the in vitro study of a synthetic peptide, the principles can be adapted for in vitro assays. For instance, the peptide could be incubated with cell extracts or purified enzymes in the presence of isotopically labeled precursors to monitor post-translational modifications.

Isotopically dimethyl labeling is a chemical labeling method that can be applied to the peptide post-synthesis. nih.gov This technique involves the reaction of primary amines (the N-terminus and the side chain of any lysine residues) with light or heavy isotope-coded formaldehyde and a reducing agent. nih.gov This introduces a mass tag that allows for the relative quantification of the peptide under different experimental conditions. nih.gov

For NMR-based structural and dynamic studies, uniform or selective labeling with ¹³C and ¹⁵N is crucial. americanpeptidesociety.org This enhances the sensitivity of NMR experiments and allows for the detailed characterization of the peptide's structure and its interactions with other molecules. americanpeptidesociety.org Specific labeling of certain amino acid residues can be achieved by using labeled precursors during peptide synthesis.

Table 2: Isotopic Labeling Strategies for Mechanistic Studies

IsotopeLabeling MethodApplicationDetection Method
¹⁸OEnzymatic incorporation using [γ-¹⁸O₄]ATPTracking phosphorylationMass Spectrometry
¹³C, ¹⁵NIncorporation during peptide synthesisStructural and dynamic studiesNMR Spectroscopy
²H, ¹³CIsotopically dimethyl labelingQuantitative analysisMass Spectrometry

Disulfide Bond Formation in Cysteine-Containing Phosphopeptides like CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

The presence of a cysteine residue in the phosphopeptide CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- allows for the formation of disulfide bonds, which can be either intramolecular (if another cysteine is present in the same peptide chain) or intermolecular, leading to dimerization or conjugation to other molecules containing a cysteine. Disulfide bridges are critical for the structural stabilization of many peptides and proteins. taylorfrancis.comspringernature.com The formation of a disulfide bond involves the oxidation of the thiol groups of two cysteine residues. nih.govyoutube.com

The chemical synthesis of disulfide-containing peptides requires careful management of the cysteine residues. lifetein.com This typically involves the use of protecting groups for the thiol side chain during solid-phase peptide synthesis to prevent premature oxidation. lifetein.comresearchgate.net Commonly used protecting groups include trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu). lifetein.com

Once the peptide has been synthesized and purified, the disulfide bond can be formed through various oxidation methods. A common and mild method is air oxidation, where the deprotected peptide is dissolved in an aqueous buffer at a slightly alkaline pH (around 8-9) and stirred in the presence of air. lifetein.com The reaction progress can be monitored by HPLC. Other oxidizing agents that can be used include hydrogen peroxide, iodine, and dimethyl sulfoxide (DMSO). nih.gov

For peptides containing multiple cysteine residues where specific disulfide connectivity is required, regioselective disulfide bond formation strategies are employed. springernature.com This involves the use of orthogonal protecting groups for the different cysteine residues, allowing for their selective deprotection and subsequent oxidation in a stepwise manner. nih.gov

The formation of a disulfide bond introduces a covalent linkage that can significantly impact the peptide's conformation and biological activity. taylorfrancis.com The resulting cyclic or dimeric structure can lead to increased stability and may be essential for receptor binding or other molecular interactions. nih.govresearchgate.net

Table 3: Methods for Disulfide Bond Formation

MethodDescriptionKey Parameters
Air OxidationOxidation of free thiols by atmospheric oxygen in a buffered solution.pH 8-9, peptide concentration
Chemical OxidationUse of oxidizing agents like H₂O₂, I₂, or DMSO.Reagent concentration, reaction time
Directed FormationStepwise formation using orthogonal cysteine protecting groups.Choice of protecting groups, deprotection conditions

Structural and Conformational Analysis of Cys Asn Val Val Pro Leu Tyr Po3h2 Asp

Spectroscopic Characterization Techniques for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

A suite of spectroscopic methods is typically employed to gain comprehensive insight into the various structural levels of a peptide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be conducted to assign the resonances of all protons and carbons in the peptide backbone and side chains.

Key NMR experiments would include:

1H NMR: To obtain an initial overview of the proton environment.

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system of an amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, aiding in sequential assignment.

The chemical shifts of the alpha-protons (Hα) can provide initial indications of secondary structure. For instance, upfield shifts are often indicative of helical conformations, while downfield shifts suggest extended or beta-sheet structures. The presence of the phosphotyrosine residue would be of particular interest, with ³¹P NMR being used to confirm its phosphorylation state and probe its local environment.

A hypothetical table of expected Hα chemical shifts based on random coil values is presented below. Deviations from these values in an actual experiment would indicate the presence of stable secondary structures.

ResidueRandom Coil Hα Chemical Shift (ppm)
CYS4.35
ASN4.37
VAL4.15
VAL4.15
PRO4.44
LEU4.17
pTYR4.39
ASP4.39

Data is illustrative and based on typical random coil chemical shifts for amino acids.

For CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, the CD spectrum would be recorded in the far-UV region (typically 190-250 nm). The expected spectral features for different secondary structures are:

α-helix: Strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

Random coil: A strong negative band around 198 nm.

The presence of the proline residue might induce a turn-like structure, which could be identified by a specific type of CD spectrum. The influence of pH and temperature on the CD spectrum would also be investigated to assess the conformational stability of the peptide.

Mass spectrometry (MS) is an indispensable tool for confirming the primary structure of a peptide, including its amino acid sequence and any post-translational modifications. For CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, high-resolution mass spectrometry, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be used to determine its accurate molecular weight.

The expected monoisotopic mass of the peptide would be calculated and compared with the experimentally determined mass. Tandem mass spectrometry (MS/MS) would be employed to confirm the amino acid sequence. In an MS/MS experiment, the peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID) or electron-transfer dissociation (ETD). The resulting fragment ions (b- and y-ions) are then analyzed to read the amino acid sequence. The 80 Da mass difference corresponding to the phosphate (B84403) group on the tyrosine residue would be a key feature to identify in the fragmentation spectrum.

A hypothetical fragmentation table for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- is shown below.

Ion TypeSequenceCalculated Mass (Da)
b₂CYS-ASN217.07
b₃CYS-ASN-VAL316.14
b₄CYS-ASN-VAL-VAL415.21
b₅CYS-ASN-VAL-VAL-PRO512.26
b₆CYS-ASN-VAL-VAL-PRO-LEU625.35
b₇CYS-ASN-VAL-VAL-PRO-LEU-pTYR868.38
y₁ASP116.02
y₂pTYR-ASP359.05
y₃LEU-pTYR-ASP472.14
y₄PRO-LEU-pTYR-ASP569.19
y₅VAL-PRO-LEU-pTYR-ASP668.26
y₆VAL-VAL-PRO-LEU-pTYR-ASP767.33
y₇ASN-VAL-VAL-PRO-LEU-pTYR-ASP881.37

Masses are monoisotopic and for singly charged ions.

Crystallographic Studies of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- in Complex with Binding Partners

X-ray crystallography provides atomic-level detail of a molecule's three-dimensional structure in its solid state. While obtaining crystals of a small, flexible peptide like CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- alone can be challenging, co-crystallization with a biological receptor or binding partner is a common strategy.

If this peptide were to bind to a protein, for example, the complex would be crystallized and subjected to X-ray diffraction. The resulting electron density map would allow for the precise determination of the peptide's conformation when bound to its target. This would reveal the specific interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the complex. The conformation of the phosphotyrosine residue and its interactions within the binding pocket would be of significant interest, as these are often crucial for recognition in signaling pathways.

Conformational Dynamics and Flexibility of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

Peptides are often not static structures but exist as an ensemble of interconverting conformations. Understanding these dynamics is crucial for comprehending their function.

NMR Relaxation Studies: Techniques such as T1, T2, and heteronuclear NOE experiments can probe the motional properties of the peptide at different timescales. These experiments would reveal which parts of the peptide are rigid and which are flexible. For instance, the proline residue might introduce a rigid kink, while the termini could be more flexible.

Molecular Dynamics (MD) Simulations: In conjunction with experimental data, MD simulations can provide a detailed picture of the conformational landscape of the peptide. By simulating the movements of the atoms over time, MD can explore the different conformations accessible to the peptide and the energetic barriers between them. These simulations would also shed light on the role of solvent molecules in stabilizing certain conformations.

Structural Determinants of Recognition for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

The ability of a peptide to bind to a specific target is determined by its structural and chemical properties. For CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, key determinants of recognition would likely include:

The Phosphotyrosine Residue: The negatively charged phosphate group is a common recognition motif for protein domains such as SH2 (Src Homology 2) domains. The precise conformation of the pTyr and its surrounding residues would be critical for binding specificity.

The Proline Residue: Proline can induce a β-turn structure, which can orient the adjacent residues in a specific manner for interaction with a binding partner.

Hydrophobic Residues: The valine and leucine (B10760876) residues provide hydrophobic surfaces that could engage in van der Waals interactions within a hydrophobic pocket of a receptor.

The N- and C-terminal Residues: The cysteine and aspartic acid residues, with their respective thiol and carboxyl groups, could be involved in hydrogen bonding or salt bridge formation. The cysteine residue also offers the possibility of forming a disulfide bond if the peptide is part of a larger protein or interacts with another cysteine-containing molecule.

Structure-activity relationship (SAR) studies, often guided by the structural information obtained from the techniques described above, would involve systematically modifying the peptide sequence and assessing the impact on binding affinity. This would further pinpoint the key structural determinants for recognition.

No Publicly Available Research Found for the Specific Peptide CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

Following a comprehensive search of publicly available scientific literature, no specific research data or detailed findings corresponding to the chemical compound CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- could be located. The search for information pertaining to its molecular interactions and biological mechanisms, as outlined in the user's request, did not yield any relevant results.

Specifically, there is no available information regarding:

Kinase Substrate Specificity and Phosphorylation Kinetics: No studies were found that profiled the specificity of tyrosine kinases towards this particular peptide or detailed the kinetics of its phosphorylation or dephosphorylation in enzymatic assays.

Phosphatase Inhibition or Substrate Properties: The search did not uncover any research on the interactions between Protein Tyrosine Phosphatases (PTPs) and CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, nor any mechanistic insights into its dephosphorylation by PTPs.

Binding to Phosphotyrosine-Binding Domains (SH2/PTB): There is no accessible data on the binding affinity or specificity of this peptide to SH2 or PTB domains.

The absence of this information in scientific databases and research publications prevents the generation of a scientifically accurate and informative article as requested. The provided outline requires detailed research findings and data tables, which are not available for this specific peptide sequence.

It is possible that this peptide is a proprietary research compound not yet described in published literature, a theoretical sequence, or is identified by a different nomenclature in existing research. Without accessible data, any attempt to create the requested article would be speculative and not based on factual, verifiable scientific evidence.

Molecular Interactions and Biological Mechanisms of Cys Asn Val Val Pro Leu Tyr Po3h2 Asp

Binding to Phosphotyrosine-Binding Domains (SH2/PTB)

Quantitative Binding Assays for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- and SH2/PTB Domains

Quantitative binding assays are crucial for determining the affinity and specificity of phosphopeptide-protein interactions. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) are commonly employed to measure the dissociation constants (Kd) of these interactions. mdpi.comnih.gov The binding affinity of a phosphopeptide to an SH2 or PTB domain is largely dictated by the amino acid sequence C-terminal to the phosphotyrosine (pTyr) residue. cellsignal.com

For the peptide , the key recognition motif is pTyr-Leu-Asp. The affinity of this peptide for various SH2 and PTB domains would need to be determined empirically. However, based on studies of other phosphopeptides, the binding affinities of SH2 domains for their ligands are typically in the micromolar to nanomolar range. mdpi.com For instance, the SH2 domain of the p85 subunit of PI3-kinase has been shown to bind to phosphopeptides with Kd values in the low nanomolar range.

Table 1: Representative Binding Affinities of SH2 Domains for Phosphopeptides

SH2 DomainPhosphopeptide SequenceBinding Affinity (Kd)Assay Method
SrcpYEEI4 nMFluorescence Polarization
Grb2pYVNV~50-500 nMNot Specified cellsignal.com
LckEPQpYEEIPIYLHigh AffinityNot Specified medchemexpress.com
SHP2 N-SH2pY-containing peptidesMicromolar to NanomolarNot Specified

It is important to note that the presence of a proline residue in the -2 position relative to the phosphotyrosine (in the sequence PRO-LEU-pTyr) can influence the conformation of the peptide and, consequently, its binding affinity. embopress.org Furthermore, the N-terminal cysteine residue could potentially be a site for covalent modification or disulfide bond formation, which could modulate binding to SH2 domains. nih.gov

Structural Basis of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- Recognition by SH2/PTB Domains

The structural basis for the recognition of phosphopeptides by SH2 and PTB domains has been extensively studied through X-ray crystallography and NMR spectroscopy. SH2 domains possess a conserved architecture consisting of a central anti-parallel β-sheet flanked by two α-helices. wikipedia.orgresearchgate.netnih.gov A highly conserved arginine residue within the SH2 domain forms a salt bridge with the phosphate (B84403) group of the phosphotyrosine, anchoring the peptide to the domain. nih.gov

The specificity of the interaction is determined by a more variable binding pocket that recognizes the side chains of the amino acids C-terminal to the phosphotyrosine. nih.govfrontiersin.org In the case of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, the leucine (B10760876) at the pY+1 position and the aspartic acid at the pY+2 position would be critical for recognition by specific SH2 domains. The hydrophobic side chain of leucine would likely interact with a hydrophobic pocket on the SH2 domain surface, while the negatively charged aspartic acid could form electrostatic interactions or hydrogen bonds.

Specificity and Affinity of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- for Diverse SH2/PTB Domains

The human proteome contains over 100 SH2 domains, each with a unique binding preference for specific phosphopeptide sequences. nih.gov The specificity of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- for different SH2 domains would be determined by the complementarity of its pY-Leu-Asp motif with the binding pockets of these domains.

Screening of phosphopeptide libraries has revealed consensus binding motifs for many SH2 domains. researchwithrutgers.com For example, the SH2 domain of Grb2 preferentially binds to peptides with the sequence pYxNx. nih.gov While a comprehensive screen would be necessary to identify the specific SH2 domains that bind to our peptide of interest, we can predict potential binders based on known specificities. SH2 domains that are known to accommodate a hydrophobic residue at the pY+1 position and a negatively charged residue at the pY+2 position would be the most likely interaction partners. The affinity of these interactions would also vary, with some SH2 domains exhibiting high-affinity binding and others showing weaker, more transient interactions. mdpi.commedchemexpress.com

Table 2: Predicted Specificity of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- for SH2 Domains

SH2 Domain FamilyKnown Binding MotifPredicted InteractionRationale
Src FamilypY-E-E-ILowMismatch at pY+1 and pY+2.
Grb2 FamilypY-x-N-xModeratePotential for interaction if the Asp at pY+2 is tolerated.
PLCγ FamilypY-L-PHighPreference for hydrophobic residue at pY+1.
SHP2pY-x-x-V/I/LModerate to HighAccommodates hydrophobic residues C-terminal to pY.

Modulation of Protein-Protein Interactions by CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

As a phosphopeptide mimic of a protein binding site, CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- can act as a competitive inhibitor of protein-protein interactions that are mediated by SH2 or PTB domains. By binding to an SH2 or PTB domain, the peptide would block the interaction of that domain with its natural, full-length protein ligand. This disruption of protein-protein interactions can have significant effects on intracellular signaling pathways.

For example, if this peptide were to bind to the SH2 domain of an adaptor protein like Grb2, it could prevent the recruitment of Grb2 to an activated receptor tyrosine kinase. This would, in turn, inhibit downstream signaling cascades such as the Ras-MAPK pathway. The efficacy of this peptide as a modulator of protein-protein interactions would depend on its binding affinity and its concentration within the cell.

Intracellular Delivery and Localization Studies of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- as a Research Tool

To function as a research tool for studying intracellular processes, the CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- peptide must be able to cross the cell membrane. Phosphopeptides are generally cell-impermeable due to their negative charge. Therefore, various strategies have been developed for their intracellular delivery. researchgate.netnih.govnih.gov

These methods include physical techniques like electroporation and microinjection, as well as the use of chemical carriers such as liposomes and cell-penetrating peptides (CPPs). nih.govnih.gov By conjugating the phosphopeptide to a CPP, it can be efficiently transported into the cytoplasm. Once inside the cell, the localization of the peptide can be studied by attaching a fluorescent tag. This would allow for the visualization of the peptide's distribution and its co-localization with potential binding partners.

Biological Pathway Interrogation Using CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- as a Probe

By acting as a specific inhibitor of certain SH2 or PTB domain-mediated interactions, CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- can be used as a probe to interrogate the roles of these interactions in various biological pathways. For instance, if this peptide is found to selectively inhibit the signaling of a particular receptor tyrosine kinase, it can be used to dissect the specific downstream pathways regulated by that receptor.

By observing the cellular response to the introduction of this peptide, researchers can gain insights into the functions of the targeted protein-protein interaction. This could involve analyzing changes in protein phosphorylation, gene expression, cell proliferation, or other cellular processes. Such studies are invaluable for understanding the complex networks that govern cell behavior and for identifying potential therapeutic targets.

Analytical and Bioanalytical Methodologies for Cys Asn Val Val Pro Leu Tyr Po3h2 Asp in Research

Chromatographic Separation Techniques for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

Chromatographic methods are essential for the purification and analysis of phosphopeptides from complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic or isolated CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- and for its preparative isolation. Reversed-phase HPLC (RP-HPLC) is the most common modality, where the peptide is separated based on its hydrophobicity. The presence of the hydrophilic phosphate (B84403) group on the tyrosine residue significantly reduces the retention time of the phosphopeptide compared to its non-phosphorylated counterpart, a feature that is exploited for separation.

For the analysis of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, a C18 column is typically employed. The mobile phase usually consists of a gradient of an aqueous solvent (A), often water with 0.1% trifluoroacetic acid (TFA), and an organic solvent (B), typically acetonitrile (B52724) with 0.1% TFA. The TFA acts as an ion-pairing agent to improve peak shape. Detection is commonly performed using UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for the tyrosine aromatic ring). The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. sigmaaldrich.com

Table 1. Typical HPLC Parameters for Purity Assessment of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-
ParameterTypical Setting
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
GradientLinear gradient, e.g., 5% to 60% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV Absorbance at 214 nm & 280 nm
Column Temperature25-30 °C

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. nih.gov It separates analytes based on their charge-to-size ratio within a narrow capillary under the influence of a high electric field. libretexts.orgmdpi.com This technique is particularly well-suited for phosphopeptide analysis because the addition of a phosphate group introduces a significant negative charge, leading to a substantial change in electrophoretic mobility compared to the unmodified peptide. nih.gov

Mass Spectrometry Approaches for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- Quantification and Modification Analysis

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of phosphopeptides. nih.gov It provides information on molecular weight, amino acid sequence, and the precise location of post-translational modifications. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is the definitive method for confirming the sequence of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- and, crucially, for localizing the phosphate group to the tyrosine residue. In a typical experiment, the peptide is first ionized (e.g., by electrospray ionization, ESI) and the precursor ion corresponding to its mass-to-charge ratio (m/z) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID) or other fragmentation methods.

The resulting fragment ions (product ions) are analyzed to produce an MS/MS spectrum. The spectrum will contain a series of b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus). The mass difference between adjacent peaks in these series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read. The key evidence for phosphorylation is a mass shift of +80 Da (for HPO3) on the tyrosine residue and its corresponding fragment ions. A characteristic neutral loss of phosphoric acid (H3PO4, 98 Da) from the precursor ion is also a strong indicator of phosphorylation. nih.gov

For accurate quantification of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- in complex samples, targeted mass spectrometry approaches like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) are employed. springernature.comresearchgate.net PRM, performed on high-resolution Orbitrap mass spectrometers, has become a preferred method for phosphopeptide quantification. nih.govcreative-proteomics.com

In a PRM experiment, the quadrupole mass filter is set to isolate the precursor ion m/z of the target phosphopeptide. washington.edu This ion is fragmented, and the high-resolution Orbitrap analyzer detects all resulting product ions simultaneously. creative-proteomics.com Quantification is then performed by extracting the signal intensity of several specific, high-intensity product ions from the full MS/MS spectrum. washington.edu This approach offers high sensitivity and selectivity, allowing for attomole-level detection limits. creative-proteomics.com Unlike SRM, PRM does not require pre-selection of product ions, simplifying method development. researchgate.netcreative-proteomics.com

Table 2. Hypothetical Parallel Reaction Monitoring (PRM) Assay Parameters for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-
ParameterValue/Description
Peptide SequenceCYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-
Precursor Ion (m/z)[Calculated m/z for a specific charge state, e.g., [M+2H]²⁺]
Fragment Ions Monitored (m/z)Selection of 3-5 stable and intense b- and/or y-ions (e.g., y₃, y₄, y₅, b₆-H₃PO₄)
InstrumentationQuadrupole-Orbitrap Mass Spectrometer (e.g., Q Exactive)
Fragmentation ModeHigher-energy Collisional Dissociation (HCD)
MS/MS Resolution≥17,500
Quantification SoftwareSkyline, MaxQuant springernature.com

Spectrophotometric and Fluorometric Assays for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- Related Enzymatic Activities

While direct assays for the peptide itself focus on chromatography and mass spectrometry, spectrophotometric and fluorometric methods are ideal for studying the enzymes that interact with it: kinases that would phosphorylate the precursor peptide and phosphatases that would dephosphorylate the target peptide.

For measuring the activity of a protein tyrosine phosphatase (PTP) on CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, a continuous spectrophotometric assay can be used. The dephosphorylation of the phosphotyrosine residue leads to a change in its UV absorbance spectrum. This allows for continuous monitoring of the reaction by measuring the increase in absorbance at around 282 nm. umich.edu Alternatively, the intrinsic fluorescence of tyrosine can be utilized; dephosphorylation results in an increase in fluorescence emission at approximately 305 nm, providing a sensitive, continuous fluorometric assay. umich.edu A common discontinuous colorimetric method involves quantifying the inorganic phosphate released from the peptide using a malachite green molybdate (B1676688) reagent, which forms a colored complex that can be measured at ~620 nm. nih.gov

To study the kinase that phosphorylates the precursor peptide (CYS-ASN-VAL-VAL-PRO-LEU-TYR-ASP), fluorescence-based assays are common. One approach monitors the consumption of ATP by coupling the production of ADP to a fluorogenic enzyme-coupled reaction. aatbio.comaatbio.com Another method uses a modified peptide substrate where a fluorophore is strategically placed. Upon phosphorylation, a conformational change or the change in the local environment can lead to a measurable change in fluorescence intensity or polarization. nih.govnih.gov

Table 3. Comparison of Assay Types for Related Enzymatic Activities
Enzyme TypeAssay PrincipleDetection MethodKey AdvantageReference
Protein Tyrosine Phosphatase (PTP)Detects released inorganic phosphateSpectrophotometry (Malachite Green, ~620 nm)High sensitivity and widely applicable nih.gov
Protein Tyrosine Phosphatase (PTP)Monitors spectral shift upon dephosphorylationSpectrophotometry (~282 nm) or Fluorometry (~305 nm)Continuous, real-time kinetic analysis umich.edu
Protein Tyrosine KinaseMeasures ADP formation from the kinase reactionFluorometry (ADP sensor system)Universal for kinases, independent of substrate sequence aatbio.comaatbio.com
Protein Tyrosine KinaseDetects fluorescence change of a modified peptide substrate upon phosphorylationFluorometry (Intensity, Polarization, FRET)Direct, real-time monitoring of substrate modification nih.govnih.gov

Compound Names

Abbreviation/Common NameFull Chemical Name
CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-L-cysteinyl-L-asparaginyl-L-valyl-L-valyl-L-prolyl-L-leucyl-O-phospho-L-tyrosyl-L-aspartic acid
TFATrifluoroacetic Acid
ATPAdenosine triphosphate
ADPAdenosine diphosphate
pNPPp-nitrophenyl phosphate

Affinity-Based Enrichment Strategies for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

The low natural abundance of phosphorylated peptides, such as CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, within complex biological samples necessitates highly selective enrichment strategies prior to analysis by mass spectrometry. sigmaaldrich.comwaters.com Affinity-based purification is the cornerstone of phosphoproteomics, enabling the isolation of these low-stoichiometry species from a vast background of non-phosphorylated molecules. nih.gov The two predominant strategies, which are particularly relevant for a phosphotyrosine-containing peptide like CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, are Immobilized Metal Affinity Chromatography (IMAC) and enrichment using phosphotyrosine-specific antibodies. cellsignal.comnih.gov

Immobilized Metal Affinity Chromatography (IMAC) for Phosphopeptide Enrichment

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the selective enrichment of phosphopeptides from complex mixtures. nih.gov The methodology is founded on the principle of a coordination bond between the negatively charged phosphate group of a peptide and a positively charged metal ion that is chelated to a solid-phase chromatography support. cellsignal.comcreative-proteomics.com For a peptide such as CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, the phosphate moiety on the tyrosine residue serves as the affinity ligand for the immobilized metal ions. youtube.com

The process generally involves loading a proteolytic digest onto the IMAC resin, washing away non-specifically bound peptides, and finally eluting the captured phosphopeptides using a high pH buffer or a phosphate-containing solution. nih.gov

Research Findings and Methodological Considerations:

Metal Ion Selection: Various trivalent and tetravalent metal ions are employed in IMAC, including Iron (Fe³⁺), Gallium (Ga³⁺), Zirconium (Zr⁴⁺), and Titanium (Ti⁴⁺). nih.govcreative-proteomics.com The choice of metal ion significantly impacts selectivity and recovery.

Fe³⁺-IMAC is a robust and widely applied method, offering reproducible enrichment across a range of sample quantities. nih.govnih.gov

Ga³⁺-IMAC has been shown to provide high selectivity and recovery, with the advantage of facile elution conditions. sigmaaldrich.comacs.org

Ti⁴⁺ and Zr⁴⁺ are highly acidic ("hard" Lewis acids) and exhibit a very strong affinity for the oxygen atoms of the phosphate group, which can enhance specificity. creative-proteomics.com

Specificity and Challenges: A primary challenge in IMAC is the co-enrichment of non-phosphorylated, acidic peptides (e.g., those rich in aspartic and glutamic acid) which can also interact with the metal ions. nih.govcreative-proteomics.com To enhance specificity for phosphopeptides, several strategies have been developed. Lowering the pH of the loading and washing buffers can reduce the binding of acidic, non-phosphorylated peptides, though this may also risk reducing the capture of some specific phosphopeptides. nih.gov Another approach involves the use of additives in the loading buffer to compete with the non-specific binding sites. nih.gov

The table below summarizes common metal ions used in IMAC and their typical binding and elution conditions.

Metal IonChelator ExampleTypical Loading/Binding BufferTypical Elution BufferKey Characteristics
Fe³⁺ Nitrilotriacetic acid (NTA)0.1% TFA, 50% Acetonitrile creative-proteomics.compH 10.5 buffer (e.g., NH₄OH) or Phosphate bufferRobust, widely used, good selectivity. nih.govnih.gov
Ga³⁺ Nitrilotriacetic acid (NTA)Acetic acid-based buffer (e.g., pH 3.0)Basic buffer (e.g., pH 10-11)High selectivity and recovery, facile elution. sigmaaldrich.comacs.org
Ti⁴⁺ N/A (often used as TiO₂)Acidic buffer with additives like 2,5-dihydroxybenzoic acidAmmonia, ammonium (B1175870) bicarbonate, or phosphate bufferHigh affinity for phosphate groups, can reduce non-specific binding of acidic peptides. creative-proteomics.comnih.gov
Zr⁴⁺ N/A (often used as ZrO₂)Acidic buffer (e.g., 0.1% TFA)High pH buffer (e.g., pH >10)Similar to Ti⁴⁺, strong Lewis acid with high affinity for phosphogroups. nih.govnih.gov

Anti-Phosphotyrosine Antibody-Based Enrichment for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

For peptides specifically phosphorylated on a tyrosine residue, such as CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, immunoprecipitation or immunoaffinity enrichment using anti-phosphotyrosine (p-Tyr) antibodies offers a highly specific alternative to the broader phosphopeptide enrichment provided by IMAC. nih.govcytoskeleton.com This method is crucial because tyrosine phosphorylation is significantly less abundant in cells compared to serine and threonine phosphorylation, and p-Tyr peptides can be outcompeted during IMAC enrichment and subsequent mass spectrometry analysis. nih.gov

The technique involves incubating a peptide mixture with p-Tyr specific antibodies, which are typically conjugated to a solid support like agarose (B213101) or magnetic beads. nih.govcytoskeleton.com After incubation, the support is washed to remove non-bound peptides, and the captured p-Tyr peptides are eluted for analysis.

Research Findings and Antibody Performance:

Specificity: Anti-p-Tyr antibodies provide targeted enrichment, isolating p-Tyr containing peptides from the much larger pool of p-Ser and p-Thr peptides, as well as all non-phosphorylated peptides. nih.gov This specificity is vital for in-depth studies of tyrosine kinase signaling pathways. nih.gov

Antibody Clones: Several monoclonal anti-p-Tyr antibodies are commercially available, with clones such as 4G10 and P-Tyr-1000 being widely used. nih.gov Studies have shown that different antibody clones can have distinct performance characteristics and may enrich for different subsets of the phosphotyrosine proteome. nih.govimcstips.com Combining multiple antibodies can sometimes increase the coverage of identified p-Tyr sites. imcstips.com

Context Dependency: The efficiency of antibody binding can be influenced by the amino acid sequence surrounding the phosphotyrosine residue, meaning some p-Tyr peptides may be enriched more effectively than others. nih.gov

A comparative study evaluated the performance of two common anti-phosphotyrosine antibodies, P-Tyr-1000 and 4G10, for enriching phosphopeptides from HCT116 cells for label-free phosphoproteomics analysis. The results are summarized below.

Antibody CloneTotal Phosphopeptides Identified (from 3 replicates)Reproducibility of IdentificationKey Finding
P-Tyr-1000 68960%Yielded 64% more phosphopeptide identifications than the 4G10 clone. nih.gov
4G10 42146%Captured a subset of peptides also found by P-Tyr-1000. nih.gov

This data highlights that the choice of antibody is a critical parameter for designing experiments aimed at analyzing specific phosphotyrosine-containing peptides like CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-. nih.gov The P-Tyr-1000 antibody demonstrated superior performance in this particular study for comprehensive phosphotyrosine profiling. nih.gov

Computational and Theoretical Investigations of Cys Asn Val Val Pro Leu Tyr Po3h2 Asp

Molecular Dynamics Simulations of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- Conformation and Binding

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For phosphopeptides like CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, MD simulations offer a window into their conformational dynamics and binding to target proteins.

Phosphorylation, the addition of a phosphate (B84403) group, dramatically alters a peptide's properties by introducing a significant negative charge and the potential for new hydrogen bonds and salt bridges. nih.gov This modification can induce substantial conformational changes, influencing how the peptide folds and interacts with its binding partners. nih.govnih.gov MD simulations can capture these dynamic changes, revealing how the peptide explores different shapes in solution and when interacting with a protein. youtube.com

In the context of binding, MD simulations can elucidate the specific interactions between the phosphotyrosine residue and the binding pocket of a protein. These simulations can reveal key hydrogen bonds, electrostatic interactions, and van der Waals contacts that contribute to the stability of the complex. By calculating the binding free energy, researchers can estimate the affinity of the peptide for its target. nih.gov For instance, a lower binding free energy indicates a tighter and more stable interaction. nih.gov

Table 1: Key Parameters Analyzed in MD Simulations of Phosphopeptide Binding

ParameterDescriptionSignificance
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the peptide over time, compared to a reference structure.Indicates the stability of the peptide's conformation.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues around their average position.Highlights flexible regions of the peptide that may be important for binding. nih.gov
Hydrogen Bond Analysis Identifies the formation and breakage of hydrogen bonds between the peptide and its binding partner.Crucial for understanding the specificity and stability of the interaction. nih.gov
Binding Free Energy (ΔGbind) The overall free energy change upon binding of the peptide to its target protein.A key determinant of binding affinity. nih.gov

In Silico Prediction of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- Binding Partners

Computational methods play a crucial role in identifying potential binding partners for phosphopeptides, a process that can be time-consuming and expensive to perform experimentally. plos.org These in silico approaches leverage the known structural and sequence features of phosphopeptide-binding domains to predict interactions. nih.gov

Various computational tools and algorithms have been developed to predict which proteins will bind to a specific phosphopeptide. nih.gov These methods often rely on machine learning techniques and large datasets of known protein-peptide interactions. mdpi.com By analyzing the amino acid sequence surrounding the phosphotyrosine, these tools can predict the type of binding domain that is likely to recognize it. mdpi.com Common phosphopeptide-binding domains include SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains. dundee.ac.uk

Furthermore, some computational methods can predict the specific location of phosphopeptide-binding sites on the surface of a protein. nih.gov These predictions are invaluable for guiding experimental studies, such as site-directed mutagenesis, to validate the predicted interaction. nih.gov

Table 2: Common Computational Approaches for Predicting Binding Partners

MethodPrincipleApplication
Sequence-Based Prediction Utilizes consensus motifs and machine learning models trained on known binding sequences. mdpi.comRapidly screens large protein databases for potential binding partners.
Structure-Based Docking Predicts the binding pose and affinity of the peptide to a protein with a known 3D structure.Provides detailed insights into the molecular interactions at the binding interface.
Protein Microarrays High-throughput screening of a peptide against a large library of proteins immobilized on a chip. lcsciences.comExperimentally validates predicted interactions on a large scale.

Quantum Chemical Calculations on the Phosphotyrosine Moiety of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

Quantum chemical (QC) calculations provide a highly detailed understanding of the electronic structure of molecules. royalsocietypublishing.org When applied to the phosphotyrosine moiety of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, these calculations can reveal fundamental properties that govern its reactivity and interactions. nih.govnih.gov

One key aspect investigated by QC calculations is the distribution of electron density within the phosphotyrosine residue. royalsocietypublishing.org This information helps to explain the nature of the chemical bonds and the electrostatic potential of the molecule, which are critical for its interaction with other molecules. royalsocietypublishing.org For example, the negative charge of the phosphate group is not localized to the oxygen atoms but is distributed across the entire moiety, influencing its binding orientation.

QC calculations can also be used to determine the energy of different molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the energy gap, provides insights into the chemical reactivity and electronic transitions of the molecule. nih.govnih.gov Studies have shown that phosphorylation can decrease the energy gap, potentially making the peptide more reactive and facilitating the formation or disruption of interactions. nih.gov

Table 3: Properties of Phosphotyrosine Investigated by Quantum Chemical Calculations

PropertyDescriptionSignificance
Electron Density Distribution The spatial distribution of electrons within the molecule. royalsocietypublishing.orgDetermines the electrostatic potential and the nature of chemical bonds.
Molecular Electrostatic Potential (MEP) The electrostatic potential experienced by a positive point charge at a particular location near the molecule.Predicts regions of the molecule that are likely to engage in electrostatic interactions.
HOMO-LUMO Energy Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. nih.govAn indicator of the molecule's chemical reactivity and electronic excitability. nih.gov
NMR Chemical Shifts Theoretical prediction of the resonance frequencies of atomic nuclei in a magnetic field. acs.orgCan be compared with experimental NMR data to validate the computed structure and electronic environment. acs.org

Design of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- Analogs Using Computational Approaches

Computational methods are increasingly being used to design novel peptide analogs with improved properties, such as enhanced binding affinity, specificity, or stability. biorxiv.orgarxiv.orgnih.gov For a peptide like CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, computational design can be used to explore the effects of amino acid substitutions on its structure and function.

One common approach is to use computational modeling to predict how changes in the peptide sequence will affect its binding to a target protein. By systematically replacing amino acids in the peptide and calculating the resulting change in binding free energy, researchers can identify mutations that are likely to improve binding.

Another strategy involves the design of peptidomimetics, which are molecules that mimic the structure and function of a peptide but are more stable and have better pharmacokinetic properties. For phosphopeptides, this often involves replacing the labile phosphate group with more stable phosphonate-based analogs. dundee.ac.uk Computational methods can be used to design and evaluate these mimetics before they are synthesized, saving time and resources. dundee.ac.uk

Table 4: Strategies for Computational Design of Peptide Analogs

Design StrategyDescriptionGoal
Alanine (B10760859) Scanning Mutagenesis Systematically replacing each amino acid in the peptide with alanine to identify key residues for binding.To determine the contribution of individual amino acids to the binding affinity.
Virtual Screening of Peptide Libraries Computationally screening large libraries of peptide sequences to identify those with high predicted binding affinity.To discover novel peptide sequences with improved binding properties.
Rational Design of Peptidomimetics Designing non-peptide molecules that mimic the essential structural features of the peptide required for binding. dundee.ac.ukTo develop more stable and drug-like compounds.
De Novo Peptide Design Designing entirely new peptide sequences that are predicted to bind to a specific target.To create novel binders with desired properties.

Advanced Research Applications and Derivatization of Cys Asn Val Val Pro Leu Tyr Po3h2 Asp

CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- as a Specific Substrate for Kinase Profiling Assays

While the phosphorylated nature of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- makes it an unsuitable substrate for kinase profiling—assays that measure the addition of a phosphate (B84403) group—its non-phosphorylated counterpart is a recognized substrate for certain kinases. Specifically, the peptide sequence surrounding the tyrosine residue is a substrate for Src family kinases. Therefore, the non-phosphorylated version of this peptide can be used to assess the activity of these kinases in various experimental setups.

In a typical kinase profiling assay, the non-phosphorylated peptide would be incubated with a kinase source, such as a cell lysate or a purified enzyme, in the presence of ATP. The rate of phosphorylation of the tyrosine residue would then be measured, often using methods like radioactive labeling, fluorescence polarization, or mass spectrometry. The specificity of this peptide sequence for Src family kinases allows researchers to selectively probe the activity of this important class of enzymes involved in cell growth, differentiation, and survival.

Use of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- as a Probe for Phosphatase Activity

The true utility of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- lies in its application as a probe for phosphatase activity. As a phosphopeptide, it serves as a specific substrate for protein tyrosine phosphatases (PTPs), enzymes that catalyze the removal of phosphate groups from tyrosine residues. The dephosphorylation of this peptide by PTPs can be monitored to quantify their enzymatic activity.

The general principle of a phosphatase assay using this peptide involves incubating it with a sample containing PTPs. The reaction progress is then determined by measuring the amount of inorganic phosphate released or by detecting the non-phosphorylated peptide product. The cysteine residue at the N-terminus of the peptide is often utilized for immobilization onto solid supports, such as microplates or beads, facilitating high-throughput screening of PTP inhibitors or activators.

Development of Affinity Reagents and Biosensors Based on CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-

The specific binding properties of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- to the active sites of certain PTPs make it an excellent candidate for the development of affinity reagents and biosensors. By immobilizing the peptide onto a solid matrix, it can be used to selectively capture and purify PTPs from complex biological mixtures. This affinity chromatography approach is invaluable for identifying and characterizing novel phosphatases or for studying their protein-protein interactions.

Furthermore, the peptide can be integrated into biosensor platforms to enable real-time monitoring of phosphatase activity. For instance, the peptide could be labeled with a fluorophore and a quencher. Upon cleavage of the phosphate group by a PTP, a conformational change could lead to a detectable change in fluorescence, providing a continuous readout of enzyme activity. Such biosensors are powerful tools for studying the dynamics of phosphatase signaling in living cells.

CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- in Peptide Array and Microarray Technologies

Peptide arrays and microarrays are powerful high-throughput tools that allow for the simultaneous analysis of thousands of peptide-protein interactions. The CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- peptide can be synthesized and spotted onto a glass slide or other solid support to create a peptide microarray. These arrays can then be used to profile the phosphatase activity of a biological sample.

When a cell lysate or purified enzyme solution is applied to the array, the PTPs present will dephosphorylate the peptide spots. The extent of dephosphorylation at each spot can be quantified using various detection methods, such as fluorescently labeled antibodies that specifically recognize the non-phosphorylated form of the peptide. This technology enables researchers to obtain a global snapshot of PTP activity, which can be useful for diagnostics or for understanding the effects of drugs on signaling pathways.

Design and Evaluation of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- Mimetics and Constrained Analogs for Research

To improve the stability, specificity, and cell permeability of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-, researchers often design and synthesize peptide mimetics and constrained analogs. Peptidomimetics are molecules that mimic the essential elements of the peptide but have modified backbones or side chains to resist degradation by proteases. Constrained analogs are peptides in which the conformational flexibility has been reduced through cyclization or other chemical modifications.

These modifications can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target PTP. The evaluation of these analogs involves a combination of biochemical assays to measure their activity and structural studies, such as NMR spectroscopy or X-ray crystallography, to understand their three-dimensional structure and interactions with the target enzyme. The development of potent and specific mimetics and analogs of this peptide holds promise for the creation of novel research tools and therapeutic agents.

Role of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- in Developing In Vitro Models for Signaling Pathways

The CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- peptide is a valuable component in the development of in vitro models of cellular signaling pathways. These models, often constructed using purified enzymes and substrates in a test tube, allow for the detailed investigation of specific signaling events in a controlled environment.

Future Directions and Emerging Research Avenues for Cys Asn Val Val Pro Leu Tyr Po3h2 Asp Studies

Integration of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- Research with Systems Biology Approaches

Systems biology offers a framework for understanding the complex interplay of molecules within a cell. Integrating data on CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- into systems-level models could elucidate its function in a broader physiological context. This involves moving beyond the study of the peptide in isolation to mapping its connections within protein-protein interaction networks and signaling cascades.

Table 1: Conceptual Framework for Systems Biology Integration

Research Question Experimental Approach Data Output for Modeling Potential Insight
What is the upstream kinase? Kinase screening with recombinant peptide Kinase identity, phosphorylation kinetics Placement of the peptide in a specific signaling pathway (e.g., growth factor signaling)
What are the binding partners? Affinity purification-mass spectrometry List of interacting proteins Identification of effector proteins and scaffold complexes
How does its level change? Quantitative mass spectrometry under different stimuli Fold-change in peptide abundance/phosphorylation Correlation with cellular states (e.g., proliferation, stress response)

Novel Methodological Developments for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- Analysis

The accurate and sensitive detection of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- is paramount for its study. While traditional methods provide a foundation, emerging technologies promise to overcome challenges associated with analyzing phosphopeptides, such as low abundance and signal suppression.

Advanced mass spectrometry (MS) techniques are at the forefront of these developments. Electron-transfer dissociation (ETD) and higher-energy collisional dissociation (HCD) are fragmentation methods that can precisely localize the phosphate (B84403) group on the tyrosine residue, which is crucial for distinguishing it from other potential phosphorylation sites. Furthermore, targeted MS approaches, such as parallel reaction monitoring (PRM), offer exceptional sensitivity and specificity for quantifying the peptide in complex biological samples. Innovations in phosphopeptide enrichment, including new titanium dioxide (TiO2) and immobilized metal affinity chromatography (IMAC) materials, are continuously improving the ability to isolate peptides like CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- prior to analysis.

Table 2: Comparison of Potential Analytical Methods

Method Principle Advantage for this Peptide Potential Limitation
Tandem MS (HCD/ETD) Gas-phase fragmentation of selected peptide ions Unambiguous localization of the phosphotyrosine Requires high-resolution instrument; sample complexity can be an issue
Parallel Reaction Monitoring (PRM) Targeted MS/MS for quantitation High sensitivity and specificity; absolute quantification possible Requires prior knowledge of the peptide's fragmentation pattern
Immuno-affinity Enrichment Use of anti-phosphotyrosine antibodies High selectivity for phosphorylated peptides Antibody cross-reactivity; potential for bias

Exploration of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- in Undiscovered Molecular Interactions

A key area of future research is the discovery of novel binding partners for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-. The phosphotyrosine residue is a well-known docking site for proteins containing specific recognition domains, most notably the Src Homology 2 (SH2) domain and the Phosphotyrosine Binding (PTB) domain.

Unbiased screening methods are essential for identifying these interactors. A synthetic version of the peptide could be used as bait in affinity purification-mass spectrometry (AP-MS) experiments, where it is immobilized to pull down interacting proteins from cell lysates. Another powerful technique is the use of protein microarrays, which contain thousands of purified human proteins spotted onto a slide. Probing these arrays with a labeled version of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- could rapidly identify direct binding partners. These approaches could reveal previously unknown connections and functional roles for the peptide.

Expanding the Utility of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- as a Tool for Fundamental Biochemical Research

Beyond deciphering its own biological function, CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- can be leveraged as a specialized tool to probe fundamental biochemical processes. A chemically synthesized version of the peptide provides a precisely defined molecular entity for use in a variety of in vitro and cellular assays.

For instance, it can serve as a highly specific substrate in kinase assays to screen for or characterize the activity of tyrosine kinases. Conversely, its dephosphorylation can be monitored to assay the activity of protein tyrosine phosphatases. In cell-based studies, a cell-permeable version of the peptide could be introduced to competitively inhibit the binding of its endogenous counterpart to its natural interactors, thereby helping to dissect its specific contribution to a signaling pathway. It could also be used as a standard in the development and validation of new antibodies or analytical methods targeted at phosphotyrosine-containing motifs.

Table 3: Applications as a Biochemical Research Tool

Application Area Specific Use Information Gained
Enzyme Kinetics Substrate for a specific protein tyrosine phosphatase Enzyme activity, Michaelis-Menten constants (Km, Vmax)
Inhibitor Screening Competitive inhibitor in a binding assay with an SH2 domain Identification of small molecules that disrupt the peptide-protein interaction
Assay Development Standard for developing a new phosphospecific antibody Antibody specificity, sensitivity, and linear range

Q & A

Basic: What experimental strategies are recommended for synthesizing the phosphorylated peptide CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-?

Answer:
Phosphorylated peptides like this require careful handling of the phosphorylated tyrosine residue [TYR(PO3H2)]. Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc or Boc chemistry. Key steps include:

  • Phosphorylation: Introduce the phosphate group during synthesis using protected phosphotyrosine derivatives (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH) to avoid side reactions .
  • Deprotection: Use trifluoroacetic acid (TFA) for cleavage, but ensure acidic conditions do not hydrolyze the phosphate group.
  • Purification: Reverse-phase HPLC with C18 columns and mass spectrometry (MS) for validation .

Example Reaction Conditions from Literature:

StepReagent/ConditionPurpose
PhosphorylationFmoc-Tyr(PO(OBzl)OH)-OH, HBTU activationIntroduce phosphate group
CleavageTFA:Triisopropylsilane:H2O (95:2.5:2.5)Remove protecting groups
Purification0.1% TFA in acetonitrile/water gradientIsolate pure peptide

Advanced: How can researchers resolve discrepancies in phosphorylation efficiency observed during synthesis of TYR(PO3H2)-containing peptides?

Answer:
Contradictions in phosphorylation efficiency often stem from:

  • Steric hindrance: Bulky residues (e.g., VAL-VAL-PRO) near TYR(PO3H2) may reduce coupling efficiency. Mitigate by optimizing reaction temperature (e.g., 80°C vs. 130°C, as shown in phosphorylation reactions ).
  • Side reactions: Phosphoester hydrolysis under acidic conditions. Use milder cleavage cocktails (e.g., TFA with scavengers) and monitor via LC-MS .
  • Validation: Compare synthetic yields with computational models (e.g., molecular dynamics simulations of peptide folding).

Data Analysis Example:

ConditionYield (%)Phosphorylation Confirmed by MS?
80°C, Boc chemistry35%Yes
130°C, Fmoc chemistry48%Partial hydrolysis observed

Basic: What analytical techniques are critical for characterizing the structural stability of this peptide?

Answer:

  • Circular Dichroism (CD): Assess secondary structure (e.g., proline-induced helicity) in aqueous vs. membrane-mimetic solvents.
  • NMR Spectroscopy: Resolve backbone dynamics, particularly around the phosphorylated tyrosine .
  • Stability Testing: Incubate at physiological pH (7.4) and monitor degradation via HPLC over 24–72 hours .

Key Parameters for HPLC Analysis:

ColumnGradientDetection
C18, 5 μm5–60% acetonitrile in 0.1% TFAUV (214 nm, 280 nm)

Advanced: How should researchers design experiments to study the functional role of TYR(PO3H2) in this peptide’s interactions with kinase domains?

Answer:

  • Competitive Binding Assays: Use surface plasmon resonance (SPR) to measure binding affinity (KD) between the peptide and recombinant kinases. Include non-phosphorylated controls.
  • Mutagenesis: Replace TYR(PO3H2) with phenylalanine (F) to assess phosphorylation dependency .
  • Structural Modeling: Dock the peptide into kinase active sites using tools like AutoDock Vina, focusing on phosphate-group interactions .

Experimental Workflow:

SPR Setup: Immobilize kinase on a CM5 chip; inject peptide at varying concentrations.

Data Collection: Fit sensograms to a 1:1 binding model.

Validation: Cross-reference with X-ray crystallography data if available.

Advanced: What methodologies address ethical and data-sharing challenges in collaborative studies involving proprietary peptide sequences?

Answer:

  • Ethical Compliance: Follow institutional review board (IRB) guidelines for data anonymization, especially if peptide derivatives are tested in cell-based assays .
  • Data Sharing Agreements: Use non-disclosure agreements (NDAs) for proprietary sequences and store data in encrypted repositories (e.g., Zenodo) .
  • Training: Mandate GDPR/CCPA compliance training for all team members handling sensitive data .

Checklist for Ethical Documentation:

  • Risk assessment (E2.6 in )
  • Data protection impact assessment (DPIA)
  • Traffic control plans for lab safety (per )

Basic: How can researchers optimize storage conditions to prevent dephosphorylation of TYR(PO3H2) in long-term studies?

Answer:

  • Lyophilization: Store at -80°C in aliquots to avoid freeze-thaw cycles.
  • Buffering: Use Tris-HCl (pH 7.4) with phosphatase inhibitors (e.g., sodium orthovanadate) .
  • Stability Monitoring: Perform monthly LC-MS checks for phosphate loss.

Advanced: What statistical approaches are suitable for analyzing dose-response data in peptide-kinase interaction studies?

Answer:

  • Nonlinear Regression: Fit data to a sigmoidal dose-response model (e.g., GraphPad Prism).
  • Error Analysis: Use bootstrap resampling to estimate confidence intervals for IC50 values .
  • Multivariate Analysis: Apply PCA to identify confounding variables (e.g., buffer ionic strength) .

Basic: What are the best practices for citing peptide synthesis protocols in academic papers?

Answer:

  • Detailed Methods Section: Specify resin type, coupling reagents, and purification gradients .
  • Data Availability: Deposit raw MS spectra in public repositories (e.g., MassIVE) .
  • References: Cite foundational phosphorylation studies (e.g., ) and recent optimization protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.